Dodecylbenzene
Overview
Description
Dodecylbenzene is an organic compound with the chemical formula C₁₈H₃₀ . It is a colorless liquid with a weak odor and is insoluble in water. This compound consists of a dodecyl group (C₁₂H₂₅) attached to a phenyl group (C₆H₅). This compound is primarily used as a precursor to sodium dodecylbenzenesulfonate, a key ingredient in household laundry detergents .
Mechanism of Action
Target of Action
Dodecylbenzene primarily targets the interfacial tension between oil and water . It is used as a precursor to sodium dodecylbenzenesulfonate (SDBS), a surfactant that plays a crucial role in reducing this interfacial tension . The reduction in interfacial tension facilitates the formation of emulsions, which are mixtures of two immiscible liquids such as oil and water .
Mode of Action
The mode of action of this compound involves the introduction of one or two hydroxyl methyl groups in the lateral position of the benzene-ring sulfonate group . This modification allows the compound to retain the advantages of anionic sulfonate while also gaining a nonionic hydrophilic group . The presence of these groups enhances the compound’s ability to reduce the interfacial tension between oil and water .
Biochemical Pathways
The degradation of this compound in the environment primarily relies on microorganisms . The biodegradation process consists of three main steps: chain-shorting oxidation, ring-opening oxidation of benzene rings, and degradation of small molecules . This process results in the formation of intermediate products, including 4-sodium sulfophenyldodecanoate acid and its homologs .
Result of Action
The primary result of this compound’s action is a reduction in the interfacial tension between oil and water . This reduction enhances the compound’s emulsion ability and oil-displacement efficiency . In fact, products derived from this compound have been found to have higher oil-displacement efficiencies than this compound itself .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of salts can affect the critical micelle concentration and fraction of counterion dissociation of the compound . Additionally, the compound’s degradation in the environment is largely dependent on the presence of microorganisms . Therefore, factors that affect microbial activity, such as temperature and nutrient availability, could potentially influence the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
Dodecylbenzene is known for its role in biochemical reactions, particularly in the context of its derivative, sodium this compound sulfonate. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to affect the enzyme catalysis and conformation of recombinant γ-glutamyltranspeptidase from Bacillus licheniformis . The interaction between this compound and this enzyme results in a concentration-dependent inhibition of enzymatic activity, highlighting its potential as a mixed-type inhibitor. Additionally, this compound can form mixed micelles with nonionic surfactants, which can refold or prevent the unfolding of proteins .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, sodium this compound sulfonate has been shown to enhance the thermophysical properties of paraffin/graphene nanoplatelet phase change materials, which can impact cellular processes related to temperature regulation . Furthermore, this compound can affect the survival of aquatic organisms and human health by reducing dissolved oxygen levels in water and causing dermatitis and other health issues .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to specific sites on enzymes, altering their conformation and activity. For instance, it has been shown to affect the structure and dynamics of micelles formed by sodium this compound sulfonate, which can influence the hydrophobic core and overall stability of the micelles . These interactions can lead to changes in enzyme activity, protein folding, and gene expression, ultimately affecting cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound can be dispersed as small droplets in seawater, with the diameter of the droplets increasing with concentration . This dispersion behavior can impact the stability and degradation of this compound in the environment. Additionally, the compound’s effects on cellular function can vary over time, with potential long-term impacts on cell viability and metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may not exhibit significant toxicity, while higher doses can lead to adverse effects. For example, sodium this compound sulfonate has been shown to cause severe dermal irritation in rabbits at concentrations of 15% . In rats, oral doses of this compound resulted in mild necrosis of internal mucosa and hemosiderosis of the spleen, liver, and kidneys at higher concentrations . These findings highlight the importance of dosage in determining the safety and toxicity of this compound.
Metabolic Pathways
This compound is involved in various metabolic pathways, including its degradation by microorganisms. The biodegradation process of this compound sulfonate involves chain-shortening oxidation, ring-opening oxidation of benzene rings, and degradation of small molecules . Enzymes such as monooxygenases and dioxygenases play a crucial role in these metabolic pathways, facilitating the breakdown of this compound into less harmful compounds. The metabolic flux and levels of metabolites can be influenced by the presence of this compound, affecting overall cellular metabolism.
Transport and Distribution
This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. For instance, pH-responsive nanoparticles based on sodium this compound sulfonate have been developed for controlled drug release, demonstrating the compound’s ability to interact with polyamine-modified cyclodextrins . These interactions facilitate the transport and distribution of this compound within specific cellular compartments, influencing its localization and accumulation.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, the localization of messenger RNAs (mRNAs) within cells can be influenced by this compound, affecting the translation process and protein synthesis . Understanding the subcellular localization of this compound is crucial for elucidating its role in cellular function and biochemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dodecylbenzene is synthesized through the alkylation of benzene with dodecene in the presence of a catalyst such as hydrogen fluoride or aluminum chloride. The reaction typically occurs under controlled temperatures to ensure optimal yield and purity .
Industrial Production Methods: In industrial settings, this compound is produced by the alkylation of benzene with long-chain alkenes. The process involves the use of acid catalysts like hydrogen fluoride or related acid catalysts. The resulting linear alkylbenzene compounds are then sulfonated to produce the corresponding sulfonic acids .
Chemical Reactions Analysis
Types of Reactions: Dodecylbenzene undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form dodecylbenzoic acid.
Sulfonation: The primary industrial reaction, where this compound is sulfonated to produce dodecylbenzenesulfonic acid.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Sulfonation: Sulfur trioxide or oleum is used under controlled temperatures.
Substitution: Various electrophiles can be used depending on the desired substitution product.
Major Products:
Dodecylbenzoic acid: from oxidation.
Dodecylbenzenesulfonic acid: from sulfonation.
Scientific Research Applications
Dodecylbenzene and its derivatives have a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in the preparation of biological samples and as a component in certain biochemical assays.
Medicine: Utilized in the formulation of certain pharmaceutical products.
Industry: Widely used in the production of detergents, emulsifiers, and wetting agents
Comparison with Similar Compounds
- Decylbenzene
- Tridecylbenzene
- Sodium dodecylbenzenesulfonate
Comparison: Dodecylbenzene is unique due to its specific chain length and balance of hydrophobic and hydrophilic properties. Compared to decylbenzene and tridecylbenzene, this compound offers a more optimal balance for use in detergents and surfactants. Sodium dodecylbenzenesulfonate, a derivative, is widely used in household cleaning products due to its excellent surfactant properties .
Properties
IUPAC Name |
dodecylbenzene | |
---|---|---|
Source | PubChem | |
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InChI |
InChI=1S/C18H30/c1-2-3-4-5-6-7-8-9-10-12-15-18-16-13-11-14-17-18/h11,13-14,16-17H,2-10,12,15H2,1H3 | |
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Description | Data deposited in or computed by PubChem | |
InChI Key |
KWKXNDCHNDYVRT-UHFFFAOYSA-N | |
Source | PubChem | |
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Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30, Array | |
Record name | DODECYLBENZENE | |
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DSSTOX Substance ID |
DTXSID7026994 | |
Record name | Dodecylbenzene | |
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Molecular Weight |
246.4 g/mol | |
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Physical Description |
Dodecylbenzene is a colorless liquid with a weak oily odor. Floats on water. (USCG, 1999), Liquid, Colorless liquid; [ICSC], COLOURLESS LIQUID. | |
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Boiling Point |
627.8 °F at 760 mmHg (NTP, 1992), 328 °C, 290-410 °C | |
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Flash Point |
275 °F (NTP, 1992), 285 °F, 140.6 °C | |
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Solubility |
less than 1 mg/mL at 77 °F (NTP, 1992), Insoluble in water, Solubility in water: none | |
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Density |
0.86 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8851 @ 20 °C/4 °C, Relative density (water = 1): 0.86 | |
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Vapor Density |
8.47 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 8.47 (AIR= 1) | |
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Vapor Pressure |
211.97 mmHg (USCG, 1999), 0.0000511 [mmHg], 5.1X10-5 mm Hg @ 25 °C, Vapor pressure, Pa at 20 °C: | |
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Color/Form |
COLORLESS LIQUID | |
CAS No. |
123-01-3, 29986-57-0, 68442-69-3, 25265-78-5 | |
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Record name | Benzene, mono-C10-14-alkyl derivs. | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Dodecylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7026994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dodecylbenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.175 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Benzene, mono-C10-14-alkyl derivs. | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.064.059 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PHENYLDODECANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A2AX003680 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | DODECYLBENZENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/937 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | DODECYLBENZENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0265 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
19.4 °F (NTP, 1992), 3 °C | |
Record name | DODECYLBENZENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8604 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | DODECYLBENZENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/937 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | DODECYLBENZENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0265 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.